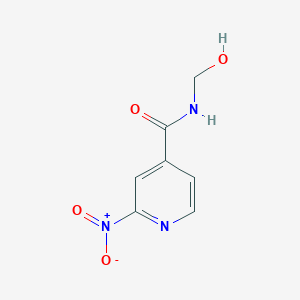
(3-hydroxyphenyl) 2-chlorobenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-hydroxyphenyl) 2-chlorobenzenesulfonate is an organic compound that belongs to the class of sulfonic acid esters. This compound is characterized by the presence of a sulfonic acid group attached to a chlorobenzene ring and an ester linkage to a hydroxyphenyl group. It is used in various chemical reactions and has applications in different fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-hydroxyphenyl) 2-chlorobenzenesulfonate typically involves the reaction of 2-chlorobenzenesulfonyl chloride with 3-hydroxyphenol. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(3-hydroxyphenyl) 2-chlorobenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted by other nucleophiles, such as amines or alkoxides.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and phenol
Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alkoxides, and other nucleophiles. The reactions are typically carried out in polar solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures.
Hydrolysis: Acidic hydrolysis is performed using strong acids, such as hydrochloric acid or sulfuric acid, while basic hydrolysis employs strong bases, such as sodium hydroxide or potassium hydroxide
Oxidation: Oxidizing agents, such as potassium permanganate or chromium trioxide, are used to oxidize the hydroxyphenyl group.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
(3-hydroxyphenyl) 2-chlorobenzenesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme-catalyzed reactions and as a probe to study protein-ligand interactions.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of (3-hydroxyphenyl) 2-chlorobenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester linkage can be hydrolyzed by esterases, releasing the active sulfonic acid and hydroxyphenyl moieties. These moieties can then interact with their respective targets, modulating their activity and leading to the desired biological or chemical effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chlorobenzenesulfonic acid 4-hydroxyphenyl ester
- 2-Chlorobenzenesulfonic acid 2-hydroxyphenyl ester
- 4-Chlorobenzenesulfonic acid 3-hydroxyphenyl ester
Uniqueness
(3-hydroxyphenyl) 2-chlorobenzenesulfonate is unique due to the specific positioning of the hydroxy group on the phenyl ring, which can influence its reactivity and interaction with molecular targets. This positional isomerism can result in different chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C12H9ClO4S |
|---|---|
Molekulargewicht |
284.72 g/mol |
IUPAC-Name |
(3-hydroxyphenyl) 2-chlorobenzenesulfonate |
InChI |
InChI=1S/C12H9ClO4S/c13-11-6-1-2-7-12(11)18(15,16)17-10-5-3-4-9(14)8-10/h1-8,14H |
InChI-Schlüssel |
KVESYMMPXBKKDW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)S(=O)(=O)OC2=CC=CC(=C2)O)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1h-Pyrrolo[2,3-b]pyridine,3-[4-(2,3-difluorophenyl)-5-isoxazolyl]-5-(5-pyrimidinyl)-](/img/structure/B8300818.png)
![4-[2-Hydroxy-2-(3-methoxyphenyl)ethoxy]benzaldehyde](/img/structure/B8300824.png)






![{3-Chloro-5-[2-chloro-4-(methylsulfonyl)phenoxy]phenyl}acetic acid](/img/structure/B8300887.png)


